Crizotinib-d5

Description

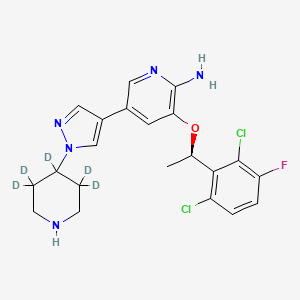

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LJIFSARKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crizotinib-d5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical applications of Crizotinib-d5. The information is intended to support research and development activities by providing a solid foundation of the molecule's characteristics and its use as a critical reagent in bioanalytical assays.

Core Chemical Properties and Structure

This compound is the deuterated analog of Crizotinib, a potent and selective dual inhibitor of c-MET and ALK tyrosine kinases. The incorporation of five deuterium atoms into the piperidine ring of the molecule makes it an ideal internal standard for mass spectrometry-based quantification of Crizotinib in biological matrices. This stable isotope-labeled version shares the same chemical and physical properties as Crizotinib, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Chemical Structure

The chemical structure of this compound is presented below:

(R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d5)-1H-pyrazol-4-yl]pyridin-2-amine

A visual representation of the chemical structure would be placed here in a full whitepaper.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O | [1] |

| Molecular Weight | ~455.4 g/mol | [1] |

| CAS Number | 1395950-84-1 ((R)-enantiomer) | [1] |

| Appearance | Solid | [1] |

| Melting Point | 197 - 199°C | |

| Solubility | Soluble in Chloroform and Methanol | [1] |

| Storage | Store at -20°C |

Synthesis of this compound

The synthesis of deuterated Crizotinib, specifically a racemic [D9]crizotinib, has been described in the literature. This multi-step synthesis provides a pathway to obtain the stable isotope-labeled internal standard necessary for quantitative bioanalysis.

Synthetic Pathway Overview

A detailed, multi-step synthesis for a deuterated analog of Crizotinib ([D9]crizotinib) has been reported, which can be adapted for this compound. The key steps involve:

-

Preparation of Deuterated Intermediates: The synthesis starts with the preparation of deuterated building blocks. For instance, a base-catalyzed H/D exchange using heavy water (D₂O) can be employed to introduce deuterium atoms into key precursor molecules.

-

Coupling Reactions: Subsequent steps involve coupling these deuterated intermediates to construct the core structure of Crizotinib.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity for its use as an internal standard.

A publication by Ao et al. (2018) outlines a 14-step synthesis for racemic [D9]crizotinib, which provides a comprehensive example of such a synthetic route.[2][3]

Experimental Protocols: Bioanalytical Applications

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Crizotinib in biological samples such as plasma.[4]

General Protocol for Quantification of Crizotinib in Plasma

The following provides a generalized experimental protocol based on published methods for the quantification of Crizotinib in human plasma using this compound as an internal standard.

3.1.1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add a known amount of this compound solution (internal standard).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.2. Liquid Chromatography (LC) Conditions

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient elution is typically used to achieve optimal separation. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

3.1.3. Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Crizotinib | m/z 450.2 → 260.2 |

| This compound | m/z 455.2 → 265.2 (example, exact transition may vary) |

| Collision Energy | Optimized for each transition |

| Source Temperature | ~150 °C |

| Desolvation Gas Temperature | ~400 °C |

Data Analysis

The concentration of Crizotinib in the plasma samples is determined by calculating the peak area ratio of the analyte (Crizotinib) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Crizotinib against their corresponding concentrations. The concentration of Crizotinib in the unknown samples is then interpolated from this calibration curve.

Visualizations

Logical Relationship of this compound in Bioanalysis

The following diagram illustrates the logical workflow of using this compound as an internal standard for the quantification of Crizotinib in a biological matrix.

Caption: Workflow for the quantification of Crizotinib using this compound as an internal standard.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided information on its chemical properties, synthesis, and analytical applications is intended to facilitate its effective use in research settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis and Purification of Crizotinib-d5: An In-depth Technical Guide for Research Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Crizotinib-d5, a deuterated internal standard essential for the accurate quantification of Crizotinib in preclinical and clinical research. This document outlines a detailed, multi-step synthetic pathway, purification protocols, and analytical characterization methods. Furthermore, it includes a summary of the key signaling pathways inhibited by Crizotinib to provide a broader context for its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling cascades are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met (hepatocyte growth factor receptor, HGFR), and ROS1 tyrosine kinases.[1][2][3] It is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor specific genetic alterations in these kinases.[4][5] The constitutive activation of these signaling pathways, often through chromosomal rearrangements resulting in fusion proteins (e.g., EML4-ALK), drives oncogenesis by promoting uncontrolled cell proliferation and survival.[4][6] Crizotinib effectively inhibits these aberrant signaling cascades.[4]

For robust pharmacokinetic and pharmacodynamic (PK/PD) studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, where five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the precise quantification of Crizotinib in biological matrices.[7] This guide details a 14-step synthetic route to produce racemic this compound ([D9]Crizotinib has also been synthesized, but this guide focuses on the more commonly available d5 variant), its purification, and analytical characterization.

Crizotinib's Mechanism of Action: Key Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK, c-MET, and ROS1, thereby blocking downstream signaling pathways that are critical for tumor cell growth and survival.

ALK Signaling Pathway

Oncogenic fusion proteins, such as EML4-ALK, lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and activating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and inhibit apoptosis. Crizotinib binds to the ATP-pocket of the ALK kinase domain, preventing its phosphorylation and subsequent downstream signaling.

c-MET Signaling Pathway

The c-MET receptor is activated upon binding to its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as RAS-MAPK and PI3K-AKT. Aberrant c-MET activation, through overexpression, amplification, or mutation, can drive tumor growth, invasion, and metastasis. Crizotinib inhibits c-MET kinase activity, thereby blocking these oncogenic signals.

ROS1 Signaling Pathway

Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in fusion proteins with a constitutively active kinase domain. These ROS1 fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, to promote cell proliferation and survival. Crizotinib is a potent inhibitor of ROS1 kinase activity.

Synthesis of this compound

The synthesis of racemic this compound is a multi-step process. A representative 14-step synthesis is outlined below, with key deuterium incorporation steps highlighted. This pathway is based on the work of Ao et al. (2018) and other published synthetic routes for Crizotinib.

Synthetic Workflow

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available starting materials.

Step 1-4: Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This key intermediate provides the piperidine-pyrazole moiety for the final molecule. The synthesis involves protection of 4-hydroxypiperidine, followed by mesylation, reaction with 4-iodo-1H-pyrazole, and subsequent borylation.

-

Protocol:

-

Protection: React 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane, DCM) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Mesylation: The protected alcohol is then reacted with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) in DCM to form the mesylate.

-

Pyrazole Formation: The mesylate is reacted with 4-iodo-1H-pyrazole in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) to yield tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

Borylation: The iodo-pyrazole intermediate is subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent such as dimethyl sulfoxide (DMSO).

-

Step 5-6: Synthesis of (R,S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol-d5

These steps are critical for the introduction of deuterium atoms.

-

Protocol:

-

H/D Exchange: 2,6-Dichloro-3-fluoroacetophenone is subjected to a base-catalyzed hydrogen-deuterium exchange. This is achieved by stirring the acetophenone in the presence of a base (e.g., sodium deuteroxide, NaOD) in deuterium oxide (D₂O) and a co-solvent like 1,4-dioxane at an elevated temperature. This step is repeated to ensure high deuterium incorporation at the methyl group.

-

Reduction: The resulting deuterated acetophenone is then reduced using sodium borodeuteride (NaBD₄) in a deuterated solvent such as methanol-d4 (CD₃OD) to yield the racemic deuterated alcohol.

-

Step 7-9: Synthesis of the Deuterated Pyridine Intermediate

-

Protocol:

-

Mitsunobu Reaction: The deuterated alcohol is coupled with 3-hydroxy-2-nitropyridine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in an anhydrous solvent like tetrahydrofuran (THF).

-

Nitro Reduction: The nitro group of the resulting ether is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation.

-

Bromination: The aminopyridine is then regioselectively brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.

-

Step 10-11: Final Assembly and Deprotection

-

Protocol:

-

Suzuki Coupling: The deuterated bromopyridine intermediate is coupled with the piperidine-pyrazole-boronate intermediate via a Suzuki coupling reaction. This is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or cesium carbonate) in a solvent mixture such as toluene/water or DMF.

-

Deprotection: The Boc protecting group on the piperidine nitrogen is removed by treatment with a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid (TFA) in DCM.

-

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of deuterated Crizotinib. It should be noted that step-by-step yields are often not reported in the literature for the synthesis of isotopically labeled compounds, which are typically prepared on a smaller scale than the non-labeled active pharmaceutical ingredient.

| Step | Reaction | Reagents/Conditions | Reported Yield/Purity | Reference |

| 1-11 | Complete 14-step synthesis of racemic [D9]Crizotinib | As described in the protocols | Final Purity: 99.62% | [8][9] |

| 10 | Suzuki Coupling (non-deuterated) | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O | >90% | Patent US9604966B2 |

| 11 | Boc Deprotection (non-deuterated) | 5% HCl in MeOH | Not specified | [9] |

Purification of this compound

Purification of the final this compound product and its intermediates is crucial to ensure high purity for its use as an internal standard. A combination of chromatographic techniques and recrystallization is typically employed.

Purification Workflow

Experimental Protocols

4.2.1. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The exact gradient will depend on the polarity of the impurities.

-

Procedure:

-

The crude product is dissolved in a minimum amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel.

-

The dried silica with the adsorbed product is loaded onto a pre-packed silica gel column.

-

The column is eluted with the mobile phase gradient.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure.

-

4.2.2. Recrystallization

-

Solvent System: A suitable solvent system for recrystallization of Crizotinib is a mixture of ethanol and water or ethyl acetate and heptane.

-

Procedure:

-

The partially purified product is dissolved in a minimum amount of the hot solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Method: Reversed-phase HPLC is used to determine the chemical purity of this compound. Chiral HPLC can be used to separate the R and S enantiomers.

-

Typical Conditions (Reversed-Phase):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV at 267 nm.

-

-

Typical Conditions (Chiral Separation):

-

Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane, isopropanol, and methanol with a small amount of an amine modifier (e.g., diethylamine).

-

Mass Spectrometry (MS)

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected m/z:

-

Crizotinib: [M+H]⁺ ≈ 450.1

-

This compound: [M+H]⁺ ≈ 455.1

-

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern. Characteristic fragment ions for Crizotinib include m/z 260.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. In ¹H NMR of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

-

Expected Changes in ¹H NMR for this compound:

-

Disappearance or significant reduction of signals corresponding to the protons on the piperidine ring at positions 3, 3, 4, 5, and 5.

-

Summary of Analytical Data

| Technique | Purpose | Expected Results for this compound |

| HPLC (Reversed-Phase) | Chemical Purity | Single major peak with a purity of >99% |

| HPLC (Chiral) | Enantiomeric Purity | Separation of R and S enantiomers |

| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | [M+H]⁺ at m/z ≈ 455.1 |

| High-Resolution MS (HRMS) | Elemental Composition | Confirmation of the molecular formula C₂₁H₁₇D₅Cl₂FN₅O |

| ¹H NMR | Structural Confirmation | Absence or reduction of proton signals at deuterated positions |

| ¹³C NMR | Structural Confirmation | Carbon signals corresponding to the deuterated positions will show altered splitting patterns or be less intense |

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound for research purposes. The detailed methodologies and visual aids are intended to support researchers in the preparation of this essential internal standard. The successful synthesis and rigorous purification of this compound are paramount for obtaining accurate and reliable data in pharmacokinetic and other quantitative studies of Crizotinib.

References

- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Gene - ROS1 [maayanlab.cloud]

Navigating the Stability and Storage of Crizotinib-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Crizotinib-d5, a deuterated internal standard crucial for the accurate quantification of Crizotinib in pharmacokinetic and metabolic studies. Understanding the stability profile of this compound is paramount for ensuring data integrity and reliability in research and drug development. This document outlines storage recommendations, summarizes stability data under various stress conditions, provides detailed experimental protocols for stability-indicating assays, and illustrates the key signaling pathways affected by Crizotinib.

Core Stability and Storage Recommendations

Proper handling and storage are critical to maintain the integrity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

| Condition | Temperature | Duration |

| Long-term Storage | -20°C | ≥ 4 years[1] |

| Short-term Storage | Room Temperature | Suitable for shipping in the continental US; may vary elsewhere. |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solvent | Temperature | Duration |

| DMSO | -80°C | 6 months |

| DMSO | -20°C | 1 month |

Forced Degradation and Stability Profile

Forced degradation studies, primarily conducted on the non-deuterated parent compound Crizotinib, provide valuable insights into the potential degradation pathways of this compound under various stress conditions. These studies are essential for the development of stability-indicating analytical methods. Crizotinib has been shown to be susceptible to oxidative degradation, while it exhibits relative stability under hydrolytic, photolytic, and thermal stress.[2][3]

Table 3: Summary of Forced Degradation Studies on Crizotinib

| Stress Condition | Reagents and Conditions | Observations |

| Acid Hydrolysis | 0.5 M HCl, room temperature, 6 hours | Stable |

| Base Hydrolysis | 0.5 M NaOH, room temperature, 6 hours | Stable |

| Oxidation | 10% H₂O₂, room temperature, 6 hours | Significant degradation observed[2][3] |

| Thermal (Solution) | 80°C in a water bath, 6 hours | Stable |

| Thermal (Solid) | 100°C dry heat, 24 hours | Stable |

| Photolysis | Photostability simulator | Stable |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Crizotinib.

Protocol 1: Forced Degradation Study[2]

This protocol outlines the conditions for inducing degradation of the drug substance to identify potential degradation products and develop a stability-indicating method.

-

Preparation of Stock Solution:

-

Accurately weigh 1 mg of Crizotinib and transfer it to a 5 mL volumetric flask.

-

Dissolve the solid in 2 mL of ethanol.

-

Make up the volume to the mark with ultrapure water to achieve a final concentration of 200 µg/mL.

-

Use a mixture of water and ethanol (3:2 v/v) as a diluent for all experiments.

-

-

Acid Hydrolysis:

-

To 2 mL of the Crizotinib stock solution, add 0.5 mL of 0.5 M HCl.

-

Keep the solution at room temperature for 6 hours.

-

Neutralize the solution with 0.5 mL of 0.5 M NaOH.

-

Dilute the final solution to 5 mL with the diluent.

-

-

Base Hydrolysis:

-

To 2 mL of the Crizotinib stock solution, add 0.5 mL of 0.5 M NaOH.

-

Keep the solution at room temperature for 6 hours.

-

Neutralize the solution with 0.5 mL of 0.5 M HCl.

-

Dilute the final solution to 5 mL with the diluent.

-

-

Oxidative Degradation:

-

Mix 2 mL of the Crizotinib stock solution with 1 mL of 10% H₂O₂.

-

Keep the solution at room temperature for 6 hours.

-

Dilute the final solution to 5 mL with the diluent.

-

-

Thermal Degradation (Solution):

-

Keep 2 mL of the 200 µg/mL standard solution in a water bath at 80°C for 6 hours.

-

Dilute the resulting solution to 5 mL with the diluent.

-

-

Thermal Degradation (Solid):

-

Expose solid Crizotinib to dry heat at 100°C for 24 hours.

-

After heating, accurately weigh 1 mg of the sample, transfer it to a 5 mL volumetric flask, and dissolve it in the diluent.

-

-

Analysis:

-

Analyze all the stressed samples using a suitable stability-indicating HPLC or UPLC method.

-

Protocol 2: Stability-Indicating RP-HPLC Method[4][5]

This protocol provides a framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate Crizotinib from its degradation products.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare samples from the forced degradation study as described in Protocol 1.

-

For the analysis of Crizotinib in plasma, a liquid-liquid extraction procedure can be employed.[4]

-

Signaling Pathways Inhibited by Crizotinib

Crizotinib is a potent inhibitor of several receptor tyrosine kinases, primarily ALK, c-MET, and ROS1.[7][8] The constitutive activation of these kinases through genetic alterations is a key driver in certain cancers. The diagram below illustrates the downstream signaling pathways that are inhibited by Crizotinib.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a comprehensive stability study of a pharmaceutical compound like this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. madridge.org [madridge.org]

- 7. cancernetwork.com [cancernetwork.com]

- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]

Navigating the Preclinical Landscape: The Pharmacokinetic Profile of Crizotinib in Animal Models

A Note on Deuterated Analogs: While the focus of this guide is the pharmacokinetic profile of Crizotinib-d5, a comprehensive search of publicly available scientific literature did not yield specific in vivo pharmacokinetic data for this deuterated analog in animal models. The synthesis of deuterium-labeled Crizotinib has been described for its use as an internal standard in clinical sample analysis[1]. This technical guide will therefore focus on the extensive preclinical pharmacokinetic data available for the parent compound, Crizotinib, in various animal models. This information provides a critical foundation for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are anticipated to be largely comparable to its deuterated form.

Executive Summary

Crizotinib, a potent oral inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met), has a well-characterized preclinical pharmacokinetic profile that has supported its clinical development.[2][3] This guide provides an in-depth summary of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways based on studies in various animal models. The data is presented to aid researchers, scientists, and drug development professionals in understanding the in vivo behavior of this important therapeutic agent.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Crizotinib observed in different animal models. These studies are crucial for establishing dose-response relationships and predicting human pharmacokinetics.

Table 1: Single-Dose Pharmacokinetics of Crizotinib in Mice

| Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Athymic nu/nu | 100 | Oral | - | - | - | - | [4] |

| SCID/beige | - | Oral | - | - | - | - | [3] |

Further detailed quantitative values for Cmax, Tmax, AUC, and T½ for mice were not available in the provided search results. The studies focused on pharmacodynamic outcomes and tumor growth inhibition.

Table 2: Pharmacokinetic Parameters of Crizotinib in Dogs

| Breed | Dose (mg/kg) | Route | Key Findings | Reference |

| Beagle | 10 | Oral | Primarily eliminated in feces (62.47% in males, 85.36% in females) with minor urinary excretion (~2%). | [4] |

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for dogs were not detailed in the provided search results.

Experimental Protocols

A fundamental aspect of interpreting pharmacokinetic data is a thorough understanding of the experimental conditions under which it was generated. Below are summaries of typical methodologies employed in the preclinical evaluation of Crizotinib.

Animal Models and Dosing

-

Mouse Models: Athymic nu/nu mice implanted with H3122 non-small-cell lung carcinoma xenografts and severe combined immunodeficient/beige (SCID/beige) mice with Karpas299 anaplastic large-cell lymphoma xenografts have been utilized.[3] Crizotinib is typically administered orally.[3] For tissue distribution studies, a high dose of 500 mg/kg has been administered via oral gavage as a suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na).[5]

-

Dog Models: Beagle dogs have been used in toxicity and pharmacokinetic studies, with oral administration of Crizotinib.[4]

Sample Collection and Analysis

-

Plasma: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Tissue Homogenates: For tissue distribution studies, various tissues are harvested, homogenized, and processed to determine drug concentration.[5]

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative determination of Crizotinib in biological matrices.[5]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in Crizotinib pharmacokinetic studies and its mechanism of action, the following diagrams are provided.

Conclusion

The preclinical pharmacokinetic profile of Crizotinib in various animal models demonstrates its suitability for oral administration and provides a strong basis for its clinical use. While specific data for this compound in animal models is not yet publicly available, the extensive research on the parent compound offers valuable insights for ongoing and future drug development efforts. The methodologies and pathways described herein represent the foundational knowledge necessary for researchers in the field of oncology and pharmacology.

References

- 1. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vidiumah.com [vidiumah.com]

- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Crizotinib-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Crizotinib, with a specific focus on the potential metabolic profile of its deuterated analog, Crizotinib-d5. As direct metabolic studies on this compound are not publicly available, this document synthesizes the known metabolic pathways of Crizotinib and discusses the potential impact of deuterium substitution based on established principles of kinetic isotope effects. This guide includes detailed experimental protocols, quantitative data on Crizotinib metabolism and enzyme kinetics, and visualizations of key biological and experimental pathways to support drug development and research activities.

Introduction to Crizotinib and the Role of Deuteration

Crizotinib is a potent, orally active small-molecule inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), c-Met (Hepatocyte Growth Factor Receptor, HGFR), and ROS1.[1][2] It is a cornerstone therapy for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[3] The clinical efficacy of Crizotinib is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its hepatic metabolism.

The primary metabolic pathways for Crizotinib in humans involve oxidation of the piperidine ring to form crizotinib lactam and O-dealkylation, processes predominantly mediated by Cytochrome P450 3A4 and 3A5 (CYP3A4/5).[3][4]

Deuterium-labeled compounds, such as this compound, are critical tools in drug development. They are most commonly used as internal standards for quantitative bioanalysis via mass spectrometry due to their near-identical chemical properties but distinct mass. Additionally, selective deuteration at sites of metabolism can intentionally alter the rate of metabolic reactions. This "kinetic isotope effect" can potentially improve a drug's pharmacokinetic properties, such as increasing its half-life and exposure, thereby enhancing its therapeutic profile.

This guide will first detail the established in vitro metabolism of Crizotinib and then explore the potential metabolic fate of this compound, whose deuterium atoms are located on the metabolically active piperidine ring.

Crizotinib Signaling Pathways

Crizotinib exerts its anti-tumor effects by inhibiting the kinase activity of oncogenic fusion proteins like EML4-ALK and activated receptors such as c-Met and ROS1. This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1] Key inhibited pathways include the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[1]

In Vitro Metabolism of Crizotinib

The liver is the primary site of Crizotinib metabolism. In vitro studies using human liver microsomes (HLM) have identified two principal metabolic pathways.

-

Oxidation of the Piperidine Ring: This leads to the formation of the major metabolite, Crizotinib lactam (PF-06260182). This reaction is primarily mediated by CYP3A4/5, with potential contributions from aldehyde oxidase (AOX1).[1][5]

-

O-dealkylation: This pathway also contributes to the clearance of Crizotinib, followed by subsequent Phase II conjugation of the resulting metabolites.[3][5]

Quantitative Analysis of Crizotinib Metabolism

Quantitative data from in vivo and in vitro studies provide insight into the disposition and enzymatic interactions of Crizotinib.

Table 1: Relative Abundance of Crizotinib and Metabolites in Human Plasma (Data from a human [14C]crizotinib study following a single oral dose)[6]

| Analyte | % of Circulating Radioactivity (0-96h) |

| Unchanged Crizotinib | 33% |

| Crizotinib Lactam (PF-06260182) | 10% |

Table 2: In Vitro Enzyme Kinetic Parameters for Crizotinib Metabolism

| Parameter | Enzyme System | Value | Reference |

| Metabolism (Substrate) Kinetics | |||

| Km (Michaelis Constant) | Human Liver Microsomes (HLM) | 15.00 µM | [7] |

| Km (Michaelis Constant) | Rat Liver Microsomes (RLM) | 1.00 µM | [7] |

| CYP3A Time-Dependent Inhibition (TDI) Kinetics | |||

| KI (Inactivation Constant) | Human Liver Microsomes (HLM) | 0.37 µM | [8] |

| kinact (Max. Inactivation Rate) | Human Liver Microsomes (HLM) | 6.9 h-1 | [8] |

| KI (Inactivation Constant) | Human Hepatocytes (in plasma) | 0.89 µM | [8] |

| kinact (Max. Inactivation Rate) | Human Hepatocytes (in plasma) | 0.78 h-1 | [8] |

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This section outlines a typical protocol for assessing the metabolic stability of a compound like this compound using pooled human liver microsomes (HLM).

Materials and Reagents

-

Test Compound: this compound (or Crizotinib) stock solution (e.g., 10 mM in DMSO)

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix)

-

Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) for assay validation.

Experimental Workflow

Incubation Procedure

-

Prepare the main incubation mixture by adding buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL) to reaction tubes.

-

Add the test compound (this compound) to the tubes to achieve the desired final concentration (typically 1 µM). Include separate tubes for time zero, negative control (no NADPH), and positive controls.

-

Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all tubes except the negative control and time zero tubes.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume (e.g., 2x) of cold acetonitrile containing the internal standard. For the t=0 sample, the quenching solution is added before the NADPH.

-

Vortex the quenched samples and centrifuge to pellet the precipitated microsomal protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Analysis is performed using a liquid chromatography-tandem mass spectrometry system to separate and quantify the parent compound and its metabolites.

Table 3: Example LC-MS/MS Parameters for Crizotinib Analysis

| Parameter | Condition | Reference |

| LC System | ||

| Column | C18 reverse-phase (e.g., Waters Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm) | [4] |

| Mobile Phase A | 0.1% Formic Acid in Water | [4] |

| Mobile Phase B | Acetonitrile | [4] |

| Flow Rate | 0.4 mL/min (example) | [4] |

| Injection Volume | 5 µL (example) | |

| MS/MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MRM Transition (Crizotinib) | m/z 450.3 → 260.3 | |

| MRM Transition (2-Keto Crizotinib) | m/z 464.3 → 274.3 (example, requires confirmation) |

Potential Metabolic Profile of this compound

The commercially available this compound is deuterated on the piperidine ring. This is significant because this ring is a primary site of metabolism leading to the formation of Crizotinib lactam.

The Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For drug metabolism, replacing a hydrogen (H) with a deuterium (D) at a site of enzymatic C-H bond cleavage can slow down the reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break.

A significant KIE is observed only if the C-H bond cleavage is the rate-limiting step of the overall metabolic reaction.

-

CYP3A4-mediated metabolism: The KIE for CYP-mediated reactions is variable. While C-H bond cleavage is often a key step, it may not always be the sole rate-limiting step. Therefore, deuteration may or may not significantly slow down CYP3A4-mediated metabolism of the piperidine ring.

-

Aldehyde Oxidase (AOX1)-mediated metabolism: AOX-mediated reactions often exhibit a large KIE, suggesting that hydride transfer (a form of C-H bond cleavage) is frequently the rate-limiting step.

Hypothesized Impact on this compound Metabolism

Given that the five deuterium atoms are on the piperidine ring of this compound, the following effects on its metabolism can be hypothesized:

-

Reduced Formation of Crizotinib Lactam: The oxidation of the piperidine ring to the lactam metabolite requires the cleavage of C-H bonds. The presence of stronger C-D bonds at this position is likely to slow down this metabolic conversion. This effect may be more pronounced for the AOX1-mediated portion of this pathway than the CYP3A4/5 portion.

-

Metabolic Shunting: If the primary metabolic pathway (piperidine oxidation) is slowed due to the KIE, the metabolism may be "shunted" towards alternative pathways. This could lead to an increase in the relative amount of metabolites formed through O-dealkylation.

-

Increased Half-Life and Exposure: By reducing the rate of metabolic clearance, deuteration at the piperidine ring could lead to a longer in vitro half-life in HLM and, consequently, a higher overall exposure (in vivo).

Conclusion

The in vitro metabolism of Crizotinib is well-characterized, with CYP3A4/5-mediated oxidation of the piperidine ring and O-dealkylation being the primary clearance pathways. While direct experimental data for this compound is unavailable, its specific deuteration on the piperidine ring provides a strong basis for predicting an altered metabolic profile. Researchers should anticipate a potential reduction in the formation of the Crizotinib lactam metabolite and a possible shift towards O-dealkylation pathways due to the kinetic isotope effect. The experimental protocols and quantitative data provided herein for Crizotinib serve as a robust foundation for designing and interpreting future in vitro metabolism studies on this compound and other deuterated analogs.

References

- 1. ClinPGx [clinpgx.org]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prediction of crizotinib-midazolam interaction using the Simcyp population-based simulator: comparison of CYP3A time-dependent inhibition between human liver microsomes versus hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Crizotinib-d5

This guide provides a comprehensive overview of the solubility characteristics of this compound, a deuterated internal standard for Crizotinib. Crizotinib is a pivotal small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) in cancer therapy. Understanding its solubility is critical for the development of analytical methods, formulation design, and preclinical studies. This document outlines quantitative solubility data, detailed experimental methodologies, and relevant biological pathways.

Crizotinib: Mechanism of Action

Crizotinib is a potent and selective inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth factor receptor (HGFR, c-MET), and ROS1.[1][2][3] In certain cancers, such as non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the creation of fusion proteins like EML4-ALK.[2][4] This fusion results in constitutive activation of the kinase, driving uncontrolled cell proliferation and survival by activating downstream signaling cascades.[4][5]

Crizotinib functions by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream pathways like PI3K/AKT, MAPK, and JAK/STAT.[1][4][5] This action effectively halts the oncogenic signaling that these cancer cells depend on for growth and survival.[4]

Caption: Crizotinib signaling pathway inhibition.

Solubility of this compound

This compound is intended for use as an internal standard for the quantification of Crizotinib, typically by GC- or LC-MS.[6] As a deuterated analog, its physicochemical properties, including solubility, are expected to be nearly identical to its non-deuterated counterpart. The data presented below is for Crizotinib and is considered directly applicable to this compound for practical laboratory purposes.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL | - | Data for (R)-Crizotinib.[7] |

| Dimethyl Sulfoxide (DMSO) | 4.5 mg/mL | 10 mM | Data for Crizotinib.[8] |

| Dimethylformamide (DMF) | ~5 mg/mL | - | Data for (R)-Crizotinib.[7] |

| Ethanol | ~0.5 mg/mL | - | Data for (R)-Crizotinib.[7] |

| Chloroform | Soluble | - | Qualitative data for this compound.[6] |

| Methanol | Slightly Soluble | - | Qualitative data for this compound.[9] |

| 2eq. HCl | 45.03 mg/mL | 100 mM | Data for Crizotinib.[8] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | - | For maximum solubility in aqueous buffers, first dissolve in DMF.[7] |

| Supercritical CO₂ | 0.156x10⁻⁵ to 1.219x10⁻⁵ (mole fraction) | - | Varies with temperature (308-338 K) and pressure (12-27 MPa).[10] |

Note: Crizotinib is sparingly soluble in aqueous buffers.[7] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[7]

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be reliably determined using the shake-flask method, which is considered the gold standard for solubility measurements.[11][12]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, Ethanol, buffered solution)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[13] Preliminary experiments are often conducted to determine the time required to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.[15] Subsequently, centrifuge the vials to further separate the solid and supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter.

-

Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[12]

Caption: Workflow for the Shake-Flask Solubility Assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Crizotinib | ALK | Tocris Bioscience [tocris.com]

- 9. This compound | 1395950-84-1 [amp.chemicalbook.com]

- 10. Experimental solubility and modeling of Crizotinib (anti-cancer medication) in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Crizotinib-d5 for ALK and ROS1 Inhibition Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Crizotinib-d5, a deuterated analog of the potent tyrosine kinase inhibitor Crizotinib, for its application in Anaplastic Lymphoma Kinase (ALK) and ROS Proto-Oncogene 1 (ROS1) inhibition studies. This document details the mechanism of action, comparative potency, and experimental protocols, offering a valuable resource for researchers in oncology and drug development.

Introduction to Crizotinib and the Rationale for Deuteration

Crizotinib is a first-in-class, orally bioavailable small-molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation and subsequent activation of these kinases, which are crucial drivers in certain cancers.[2][3] The formation of oncogenic fusion proteins, such as EML4-ALK, leads to constitutive kinase activity, promoting cell proliferation and survival in tumors like non-small cell lung cancer (NSCLC).[3][4]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a compound.[5] This modification can lead to a longer metabolic half-life and reduced formation of toxic metabolites by strengthening the chemical bonds susceptible to metabolic cleavage. This compound is intended for use as an internal standard for the quantification of Crizotinib in biological samples using mass spectrometry.[6] While its primary current application is in analytical chemistry, the principles of deuteration suggest potential for its use as a research tool with a modified pharmacokinetic profile.

Mechanism of Action: Inhibition of ALK and ROS1 Signaling

Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK and ROS1 tyrosine kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[2] These pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, are critical for cell growth, proliferation, and survival.[7] By inhibiting these pathways, Crizotinib induces cell cycle arrest and apoptosis in cancer cells harboring ALK or ROS1 rearrangements.[4][8]

ALK Signaling Pathway

Oncogenic ALK fusion proteins constitutively activate several downstream signaling pathways that drive tumorigenesis. The primary pathways include:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.

-

RAS/MAPK/ERK Pathway: Stimulates cell growth and division.

-

JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

ROS1 Signaling Pathway

Similar to ALK, ROS1 fusion proteins lead to the activation of overlapping downstream signaling pathways that are crucial for cancer cell survival and proliferation. These include:

-

PI3K/AKT/mTOR Pathway: Key for cell survival and growth.

-

RAS/MAPK/ERK Pathway: Drives cell proliferation.

-

JAK/STAT Pathway: Important for transcriptional regulation of survival genes.

Quantitative Data: Potency and Pharmacokinetics

| Parameter | Crizotinib Value | Reference |

| In Vitro Potency | ||

| ALK IC50 (enzymatic) | 20 nM | [6] |

| c-Met IC50 (enzymatic) | 8 nM | [6] |

| ALK IC50 (cell-based) | ~30 nmol/L (Karpas299 cells) | [4] |

| ROS1 Inhibition | Potent inhibitor (specific IC50 not consistently reported) | [4] |

| Pharmacokinetics (Human) | ||

| Absolute Bioavailability | 43% | [9] |

| Time to Peak Concentration (Tmax) | 4 to 6 hours | [3] |

| Plasma Half-life | 42 hours | [3] |

| Metabolism | Primarily by CYP3A4/5 | [3][10] |

| Excretion | 63% in feces, 22% in urine | [3] |

Note: The deuteration in this compound is expected to alter its pharmacokinetic profile, potentially leading to a longer half-life and modified clearance compared to Crizotinib. However, without direct experimental data, the extent of these changes remains theoretical.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of ALK/ROS1 inhibitors. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed ALK-positive or ROS1-positive cancer cells (e.g., H3122, Karpas 299) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Crizotinib or this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot for Kinase Phosphorylation

This technique is used to detect the phosphorylation status of ALK, ROS1, and their downstream targets.

Protocol:

-

Cell Lysis: Treat cells with Crizotinib or this compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-ROS1, total ROS1, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject ALK-positive or ROS1-positive cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer Crizotinib or this compound orally (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[13]

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blot).

Conclusion

This compound serves as an essential tool for the accurate quantification of Crizotinib in research and clinical settings. While its direct biological activity data is not extensively published, the principles of deuteration suggest it may possess a modified pharmacokinetic profile that could be advantageous for specific research applications. The protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of ALK and ROS1 inhibition. Further investigation into the comparative pharmacology of Crizotinib and this compound is warranted to fully understand the implications of deuteration on its biological activity.

References

- 1. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Application of Crizotinib-d5 in Early-Stage Drug Discovery

Introduction

Crizotinib is a potent, orally administered small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition factor (MET).[1][2][3][4] It is a cornerstone in precision medicine, particularly for treating non-small cell lung cancer (NSCLC) harboring ALK or ROS1 gene rearrangements.[5][6][7] The development and evaluation of such targeted therapies rely on robust and accurate bioanalytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. This compound, a stable, deuterium-labeled isotopologue of Crizotinib, is an indispensable tool in this context. It serves as an ideal internal standard for mass spectrometry-based quantification, ensuring the precision and accuracy required for pivotal early-stage drug discovery studies.[8][9] This guide details the mechanism of action of Crizotinib and the critical role of this compound in its analytical validation and pharmacokinetic characterization.

Mechanism of Action: Crizotinib

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of specific RTKs, thereby blocking downstream signaling cascades essential for cancer cell proliferation and survival.[3][10] In ALK-positive NSCLC, a chromosomal rearrangement often results in the EML4-ALK fusion oncogene, which leads to constitutive activation of the ALK kinase and drives tumorigenesis.[1][10] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing phosphorylation and inactivating the entire signaling pathway.[5][10]

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Crizotinib: from discovery to accelerated development to front-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]

An In-depth Technical Guide to the Safe Handling of Crizotinib-d5

This guide provides comprehensive safety and handling information for Crizotinib-d5, a deuterated analog of Crizotinib, intended for use by researchers, scientists, and drug development professionals. This compound is primarily utilized as an internal standard for the quantification of Crizotinib in various analytical methods.[1]

Chemical and Physical Properties

This compound shares similar chemical and physical properties with Crizotinib, with the primary difference being the inclusion of five deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based assays.[2]

| Property | Value | Reference |

| Chemical Name | (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4- yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine | [3] |

| CAS Number | 1395950-84-1 | [1][3][4] |

| Molecular Formula | C21H17D5Cl2FN5O | [1][3] |

| Molecular Weight | 455.4 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d1-d5) | [1] |

| Solubility | Soluble in Chloroform | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |

First-Aid Measures

Immediate medical attention is required in case of exposure. The following are first-aid recommendations.[5]

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Skin Contact | Wash with plenty of soap and water.[5] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[5] |

| Ingestion | Immediately call a doctor.[4] Medical assistance for gastric lavage may be necessary.[3] |

Safe Handling and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

| Aspect | Guideline |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |

| Shipping | Shipped at room temperature in the continental US; may vary elsewhere.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU).[5] |

| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |

| Skin and Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls where risk assessment shows air-purifying respirators are appropriate.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

| Step | Action |

| Personal Precautions | Wear self-contained breathing apparatus and avoid dust formation.[3] |

| Environmental Precautions | Do not let product enter drains.[5] |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[5] For liquid spills, collect with absorbent material.[7] |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Crizotinib.

Workflow for Quantification of Crizotinib using this compound by LC-MS/MS

Caption: A general workflow for the use of this compound as an internal standard in a bioanalytical LC-MS/MS method.

Signaling Pathway of Crizotinib

Crizotinib is a potent inhibitor of the c-MET and ALK receptor tyrosine kinases. This compound, being a deuterated analog, is expected to have the same biological targets.

Simplified Crizotinib Mechanism of Action

Caption: Crizotinib inhibits the ALK fusion protein and the c-MET receptor, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Avoid release to the environment.[9]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users read and understand the Safety Data Sheet (SDS) before handling this compound. The information provided here is based on available data and should be used in conjunction with established laboratory safety protocols.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kmpharma.in [kmpharma.in]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. echemi.com [echemi.com]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

A Technical Guide to Commercially Available Crizotinib-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Crizotinib-d5, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) and c-MET inhibitor, Crizotinib. This document outlines the key suppliers, quantitative specifications, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visualizes the relevant signaling pathways and analytical workflows to support research and development in oncology.

Commercial Sources and Quantitative Data

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key quantitative data for this compound offered by various vendors. This information is crucial for selecting the appropriate material for specific research needs, ensuring accuracy and reproducibility of experimental results.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine |

| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O |

| Molecular Weight | 455.37 g/mol [1] |

| CAS Number | 1395950-84-1 |

Table 2: Commercially Available this compound Products

| Supplier | Catalog Number | Purity | Isotopic Purity | Price (USD) per mg |

| MedChemExpress | HY-50878S | 99.60%[1] | Not explicitly stated | $690.00[1] |

| Cayman Chemical | 20293 | ≥98% | ≥99% deuterated forms (d₁-d₅)[2] | $485.00[2] |

| BOC Sciences | 1395950-48-7 | 95% by HPLC | 95% atom D | Not Stated |

| SynZeal | SZ-C148D01 | Not explicitly stated | Not explicitly stated | Not Stated[3] |

| Simson Pharma | C2330001 | Not explicitly stated | Not explicitly stated | Not Stated[4] |

| Veeprho | Not Stated | Not explicitly stated | Not explicitly stated | Not Stated[5] |

| Clearsynth | CS-O-46494 | Not explicitly stated | Not explicitly stated | Not Stated[6] |

| GlpBio | GC13833 | Not explicitly stated | Not explicitly stated | Not Stated[7] |

Note: Prices are subject to change and may not include shipping and handling fees. Purity and isotopic enrichment should be confirmed by consulting the Certificate of Analysis from the respective supplier.

Crizotinib's Mechanism of Action: Inhibition of ALK and c-MET Signaling

Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of both anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2][7] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. Crizotinib effectively inhibits the kinase activity of both wild-type and fusion-protein forms of ALK. Similarly, it targets the c-MET receptor, which, when activated by its ligand, hepatocyte growth factor (HGF), can also promote tumorigenesis. The downstream signaling cascades affected by Crizotinib include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.

Experimental Protocols: Quantification of Crizotinib using this compound

The following section details a standard methodology for the quantification of Crizotinib in biological matrices, such as human plasma, using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Crizotinib analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions Preparation

-

Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Crizotinib Working Solutions: Prepare a series of working solutions by serially diluting the Crizotinib stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

-

This compound Working Solution: Dilute the this compound stock solution with methanol to the desired concentration for spiking into samples.

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a specified volume of the this compound working solution.

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Table 3: Example LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation (e.g., start with low %B, ramp up) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Crizotinib: m/z 450.2 → 260.2 (quantifier), other fragments as qualifiersthis compound: m/z 455.2 → 265.2 (quantifier) |